HJC0350

Description

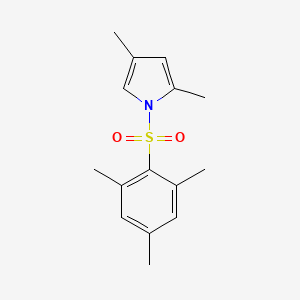

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-10-6-12(3)15(13(4)7-10)19(17,18)16-9-11(2)8-14(16)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZWZVLPIMHLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of HJC0350

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a crucial component of the cyclic AMP (cAMP) signaling pathway. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the key experimental data that define its activity. This guide is intended to serve as a technical resource for researchers in pharmacology, cell biology, and drug discovery.

Core Mechanism of Action: Selective EPAC2 Inhibition

This compound functions as a competitive antagonist of cAMP at the EPAC2 protein.[1][2][3] It selectively binds to EPAC2 and blocks the conformational changes induced by cAMP, thereby preventing the activation of EPAC2's guanine nucleotide exchange factor (GEF) activity.[1][4]

Molecular Target: EPAC2

EPAC2, also known as Rap Guanine Nucleotide Exchange Factor 4 (RAPGEF4), is a key effector of the second messenger cAMP. It is highly expressed in the central nervous system, pancreas, and adrenal glands. Upon binding to cAMP, EPAC2 undergoes a conformational change that activates its GEF domain, which in turn activates the small GTPase Rap1.

Potency and Selectivity

This compound is a highly potent inhibitor of EPAC2 with a reported half-maximal inhibitory concentration (IC50) of 0.3 µM in competitive binding assays. Notably, this compound exhibits remarkable selectivity for EPAC2 over the closely related isoform EPAC1 and does not inhibit the other major cAMP effector, Protein Kinase A (PKA).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 0.3 µM | 8-NBD-cAMP Competition Assay | EPAC2 | |

| Selectivity | No inhibition of EPAC1 at 25 µM | Rap1-GDP Exchange Assay | EPAC1 | |

| PKA Activity | No inhibition of cAMP-mediated PKA activation | PKA Activity Assay | PKA | |

| Cellular Activity | Full blockade of 007-AM induced FRET decrease at 10 µM | HEK293/EPAC2-FL FRET Assay | EPAC2 |

Signaling Pathway

This compound directly inhibits the cAMP-EPAC2 signaling axis. The binding of cAMP to EPAC2 normally leads to the activation of its GEF domain, which catalyzes the exchange of GDP for GTP on the small GTPase Rap1. Activated, GTP-bound Rap1 then engages with downstream effectors to regulate a variety of cellular processes, including cell adhesion, secretion, and gene expression. By blocking the initial cAMP-binding event, this compound prevents the activation of this entire downstream cascade.

Caption: this compound inhibits the cAMP-EPAC2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

8-NBD-cAMP Competition Assay

This in vitro assay measures the ability of this compound to compete with a fluorescent cAMP analog, 8-NBD-cAMP, for binding to EPAC2.

-

Reagents:

-

Purified recombinant EPAC2 protein

-

8-(2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethylthio-cAMP (8-NBD-cAMP)

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

-

Procedure:

-

Prepare a solution of EPAC2 (e.g., 50 nM) and 8-NBD-cAMP (e.g., 60 nM) in assay buffer.

-

Dispense the EPAC2/8-NBD-cAMP mixture into a 96-well or 384-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 4 hours) to allow binding to reach equilibrium.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 480 nm and emission at 535 nm).

-

The decrease in fluorescence intensity in the presence of this compound indicates displacement of 8-NBD-cAMP and is used to calculate the IC50 value.

-

Cellular FRET-Based Assay

This cell-based assay utilizes a genetically encoded EPAC2-based FRET (Förster Resonance Energy Transfer) sensor to monitor the activation state of EPAC2 in living cells.

-

Cell Line:

-

HEK293 cells stably or transiently expressing an EPAC2-FRET sensor (e.g., CFP-EPAC2-YFP).

-

-

Reagents:

-

Cell culture medium

-

007-AM (a cell-permeable EPAC-selective cAMP analog)

-

This compound

-

-

Procedure:

-

Seed the HEK293-EPAC2-FRET cells in a suitable imaging plate or dish.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 10 minutes).

-

Stimulate the cells with 007-AM to activate EPAC2.

-

Monitor the FRET signal (e.g., the ratio of YFP to CFP emission upon CFP excitation) using a fluorescence microscope or plate reader.

-

Inhibition of the 007-AM-induced change in FRET ratio by this compound indicates its antagonistic activity on EPAC2 in a cellular context.

-

Caption: Workflow for the cellular FRET-based assay.

Rap1 Activation Assay (GTP-Rap1 Pulldown)

This assay measures the level of active, GTP-bound Rap1 in cell lysates to assess the downstream effect of EPAC2 inhibition by this compound.

-

Reagents:

-

Cell lysis buffer (e.g., 250 mM Tris-HCl, pH 8, 750 mM NaCl)

-

RalGDS-RBD (Rap binding domain of RalGDS) coupled to agarose beads

-

Antibody against Rap1

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

-

Procedure:

-

Culture cells and treat with appropriate stimuli and this compound.

-

Lyse the cells in ice-cold lysis buffer.

-

Incubate the cell lysates with RalGDS-RBD agarose beads to specifically pull down GTP-bound Rap1.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the amount of pulled-down Rap1 by Western blotting using an anti-Rap1 antibody.

-

A decrease in the amount of GTP-Rap1 in this compound-treated cells indicates inhibition of EPAC2's GEF activity.

-

Conclusion

This compound is a valuable research tool for dissecting the physiological and pathological roles of the EPAC2 signaling pathway. Its high potency and selectivity make it a precise pharmacological probe. The experimental protocols detailed in this guide provide a framework for the investigation of this compound and other potential EPAC2 modulators. Further research may explore the therapeutic potential of this compound in diseases where EPAC2 signaling is dysregulated.

References

HJC0350: A Selective EPAC2 Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 has emerged as a potent and selective antagonist of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key mediator of cyclic AMP signaling in various physiological processes.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cell-based assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound against EPAC2

| Assay Type | Parameter | Value | Notes |

| Competitive Binding Assay | IC50 | 0.3 µM | Competition with 8-NBD-cAMP binding to purified full-length EPAC2.[1] |

| Competitive Binding Assay | Potency vs. cAMP | ~133-fold more potent | Based on the IC50 value of this compound compared to that of cAMP (40 µM) in the same assay. |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Concentration of this compound | Result |

| EPAC1 | Rap1-GDP Exchange Assay | 25 µM | No inhibition of EPAC1-mediated Rap1-GDP exchange activity. |

| Protein Kinase A (PKA) | Functional Assays | Not specified | Does not inhibit cAMP-mediated PKA activation. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

8-NBD-cAMP Competition Binding Assay

This assay quantifies the ability of a compound to compete with a fluorescent cAMP analog, 8-NBD-cAMP, for binding to EPAC2.

Materials:

-

Purified full-length human EPAC2 protein

-

8-(2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethylthio-cAMP (8-NBD-cAMP)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Protocol:

-

Prepare a 50 nM solution of purified EPAC2 in the assay buffer.

-

Add 8-NBD-cAMP to the EPAC2 solution to a final concentration of 60 nM.

-

Dispense 100 µL of the EPAC2/8-NBD-cAMP mixture into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the this compound dilutions to the respective wells. For control wells, add 1 µL of DMSO.

-

For positive control (maximum inhibition), add cAMP to a final concentration of 300 µM.

-

Incubate the plate at room temperature for a specified time (e.g., 4 hours), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 471 nm and an emission wavelength of 540 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the controls and determine the IC50 value.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the ability of this compound to inhibit the EPAC2-mediated exchange of GDP for GTP on the small G-protein Rap1.

Materials:

-

Purified EPAC1 and EPAC2 proteins

-

Purified C-terminally truncated Rap1 (e.g., Rap1-(1–167))

-

N-Methylanthraniloyl-GDP (Mant-GDP)

-

Unlabeled GDP

-

cAMP

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Spectrofluorometer

Protocol:

-

Load Rap1 with Mant-GDP by incubation.

-

In a cuvette, prepare a reaction mixture containing 0.2 µM of Mant-GDP-loaded Rap1 and a 100-fold molar excess of unlabeled GDP (20 µM) in the assay buffer.

-

Add 0.1 µM of EPAC2 to the reaction mixture.

-

To test for inhibition, pre-incubate EPAC2 with the desired concentration of this compound before adding it to the reaction mixture.

-

Initiate the exchange reaction by adding a specific concentration of cAMP (e.g., 25 µM).

-

Monitor the time-dependent decrease in fluorescence intensity as Mant-GDP is released from Rap1. The excitation wavelength is typically around 360 nm and the emission is measured at around 440 nm.

-

Calculate the initial rates of nucleotide exchange and compare the rates in the presence and absence of this compound to determine the percentage of inhibition.

Cell-Based FRET Assay for EPAC2 Activation

This assay utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor for EPAC2 expressed in live cells to monitor the effect of this compound on EPAC2 activation in a cellular context.

Materials:

-

HEK293 cells

-

Expression vector for an EPAC2-FRET biosensor (e.g., CFP-EPAC2-YFP)

-

Cell culture medium and reagents

-

Transfection reagent

-

8-pCPT-2'-O-Me-cAMP-AM (007-AM), a membrane-permeable EPAC activator

-

This compound

-

Fluorescence microscope equipped for FRET imaging

Protocol:

-

Culture HEK293 cells to the desired confluency.

-

Transfect the cells with the EPAC2-FRET biosensor expression vector.

-

Allow for protein expression for 24-48 hours.

-

Before imaging, replace the culture medium with a suitable imaging buffer.

-

To test for inhibition, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for a specified time.

-

Acquire baseline FRET measurements. This typically involves exciting the donor fluorophore (e.g., CFP at ~430 nm) and measuring the emission of both the donor and acceptor (e.g., YFP at ~530 nm).

-

Stimulate the cells with an EPAC activator, such as 007-AM.

-

Monitor the change in the FRET ratio (e.g., YFP/CFP emission ratio) over time. Activation of EPAC2 leads to a conformational change that decreases FRET.

-

Compare the change in FRET ratio in cells pre-treated with this compound to control cells to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: EPAC2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the 8-NBD-cAMP competition binding assay.

Caption: Workflow for the in vitro Guanine Nucleotide Exchange Factor (GEF) assay.

Caption: Workflow for the cell-based FRET assay for EPAC2 activation.

References

- 1. Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Discovery of Small Molecules Targeting Exchange Proteins Directly Activated by cAMP (EPAC) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HJC0350 in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective small-molecule inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key effector in the cyclic adenosine monophosphate (cAMP) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative characterization, and detailed protocols for the key experiments utilized in its validation. This compound serves as a critical tool for dissecting the nuanced roles of EPAC2 in various cellular processes, distinguishing its functions from those of the other major cAMP effector, Protein Kinase A (PKA). This document is intended to be a comprehensive resource for researchers investigating cAMP signaling and for professionals in the field of drug development targeting this pathway.

Introduction to cAMP Signaling and the Role of EPAC

The cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system that regulates a vast array of physiological processes, including metabolism, gene transcription, cell proliferation, and apoptosis.[1] The intracellular concentration of cAMP is tightly controlled by the activity of adenylyl cyclases (ACs), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.[1] The downstream effects of cAMP are primarily mediated by two families of proteins: Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (EPACs).[1]

EPAC proteins, also known as cAMP-regulated guanine nucleotide exchange factors (cAMP-GEFs), function as GEFs for the small GTPases Rap1 and Rap2.[2] Upon binding cAMP, EPAC proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap proteins and their subsequent activation. The two major isoforms, EPAC1 and EPAC2, exhibit distinct tissue distribution and play non-redundant roles in cellular signaling. This compound has emerged as a valuable chemical probe for specifically interrogating the functions of EPAC2.

This compound: A Selective EPAC2 Antagonist

This compound is a potent and selective antagonist of EPAC2.[2] It acts by competing with cAMP for binding to the cyclic nucleotide-binding (CNB) domain of EPAC2, thereby preventing the conformational change required for its activation.

Mechanism of Action

This compound functions as a competitive inhibitor of cAMP binding to EPAC2. This direct competition prevents the activation of EPAC2's guanine nucleotide exchange factor (GEF) activity, thus inhibiting the downstream signaling cascade mediated by Rap1/2. A key feature of this compound is its high selectivity for EPAC2 over EPAC1 and PKA, allowing for the specific dissection of EPAC2-mediated signaling events.

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 for EPAC2 | 0.3 µM | 8-NBD-cAMP Competition Binding Assay | |

| Potency vs. cAMP | ~133-fold more potent than cAMP | 8-NBD-cAMP Competition Binding Assay |

| Target | Concentration of this compound | Effect | Assay | Reference |

| EPAC1 | 25 µM | No inhibition of Rap1-GDP exchange | Guanine Nucleotide Exchange Factor (GEF) Assay | |

| PKA | 25 µM | No inhibition of cAMP-mediated activation | PKA Activity Assay |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

8-NBD-cAMP Competition Binding Assay

This assay is used to determine the binding affinity of this compound to EPAC2 by measuring its ability to compete with the fluorescent cAMP analog, 8-NBD-cAMP.

Materials:

-

Purified EPAC2 protein

-

8-NBD-cAMP (8-(2-(7-Nitro-4-benzofurazanyl)aminoethylthio)adenosine-3',5'-cyclic monophosphate)

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 480 nm, Emission: 535 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of purified EPAC2 protein (e.g., 0.8 µM) to each well.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Add a fixed concentration of 8-NBD-cAMP (e.g., 0.1 µM) to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 4 hours) in the dark.

-

Measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 535 nm.

-

The decrease in fluorescence intensity in the presence of this compound indicates its competition with 8-NBD-cAMP for binding to EPAC2.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Guanine Nucleotide Exchange Factor (GEF) Assay for Rap1 Activation

This assay measures the ability of EPAC2 to catalyze the exchange of GDP for a fluorescent GTP analog on Rap1, and the inhibition of this process by this compound.

Materials:

-

Purified EPAC2 and EPAC1 proteins

-

Purified Rap1b protein

-

BODIPY-GDP or MANT-GDP (fluorescent GDP analog)

-

GTPγS (non-hydrolyzable GTP analog)

-

cAMP

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Fluorescence plate reader

Procedure:

-

Load Rap1b with a fluorescent GDP analog (e.g., BODIPY-GDP) by incubation.

-

In a 96-well plate, add the fluorescently labeled Rap1b-GDP.

-

Add EPAC2 (or EPAC1 for selectivity testing) and cAMP to the wells to initiate the GEF reaction.

-

For inhibition studies, pre-incubate EPAC2 with various concentrations of this compound before adding to the Rap1b-GDP.

-

Initiate the nucleotide exchange by adding a molar excess of a non-fluorescent GTP analog (e.g., GTPγS).

-

Monitor the decrease in fluorescence over time as the fluorescent GDP analog is displaced from Rap1b.

-

The rate of fluorescence decrease is proportional to the GEF activity of EPAC.

-

Calculate the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the compound.

Cellular FRET-Based Assay for EPAC2 Activation

This cell-based assay utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor for EPAC2 to monitor its activation in living cells in response to cAMP analogs and its inhibition by this compound.

Materials:

-

HEK293 cells stably expressing an EPAC2-FRET biosensor (e.g., EPAC2-FL).

-

Cell culture medium and supplements.

-

007-AM (a membrane-permeable EPAC selective cAMP analog).

-

This compound.

-

Fluorescence microscope or plate reader capable of FRET measurements (e.g., measuring CFP and YFP emission).

Procedure:

-

Plate HEK293 cells expressing the EPAC2-FRET biosensor in a suitable format (e.g., 96-well plate or coverslips).

-

Allow cells to adhere and grow overnight.

-

For inhibition studies, pre-incubate the cells with this compound (e.g., 10 µM) for a specified time.

-

Stimulate the cells with an EPAC activator such as 007-AM.

-

Monitor the change in FRET signal over time. Activation of the EPAC2 biosensor typically results in a decrease in the FRET ratio (e.g., YFP/CFP ratio).

-

The inhibition of the FRET change by this compound demonstrates its ability to block EPAC2 activation in a cellular context.

Conclusion

This compound is a highly valuable pharmacological tool for the study of cAMP signaling. Its potency and selectivity for EPAC2 make it an ideal agent for differentiating the physiological and pathological roles of EPAC2 from those of EPAC1 and PKA. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other potential modulators of the EPAC2 pathway. For researchers in both academia and industry, this compound offers a means to further unravel the complexities of cAMP signaling and to explore novel therapeutic strategies targeting EPAC2.

References

HJC0350: A Technical Guide to its Effects on Rap1 and Rap2 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective EPAC2 antagonist, HJC0350, and its role in the activation of the small GTPases, Rap1 and Rap2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts in areas involving cAMP-mediated signaling.

Executive Summary

This compound is a potent and highly selective inhibitor of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. By specifically targeting EPAC2, this compound provides a valuable tool to dissect the distinct signaling pathways governed by EPAC isoforms. While this compound demonstrates no significant inhibition of EPAC1-mediated Rap1 activation, its potent antagonism of EPAC2 suggests a corresponding inhibition of EPAC2-dependent activation of both Rap1 and Rap2. This guide explores the mechanism of action of this compound and its implications for Rap GTPase signaling.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

| Parameter | Target | Value | Notes | Reference |

| IC50 | EPAC2 | 0.3 µM | Competitive binding assay with 8-NBD-cAMP.[1] | [1] |

| Selectivity | EPAC1 | No inhibition of Rap1-GDP exchange at 25 µM. | Demonstrates high selectivity for EPAC2 over EPAC1.[1] | [1] |

| Cellular Activity | EPAC2 | Full blockade of 007-AM-induced FRET decrease at 10 µM in HEK293/EPAC2-FL cells. | Confirms cell permeability and target engagement in a cellular context.[1] |

Signaling Pathways

The activation of Rap1 and Rap2 by cAMP is mediated through two distinct isoforms of EPAC. This compound's selectivity for EPAC2 allows for the specific interrogation of the EPAC2-mediated signaling axis.

cAMP-EPAC-Rap Signaling Pathway

The diagram below illustrates the canonical cAMP-EPAC-Rap signaling cascade and highlights the specific point of inhibition by this compound.

Caption: this compound selectively inhibits EPAC2, blocking downstream Rap1/2 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on Rap1 and Rap2 activation.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the ability of EPAC2 to catalyze the exchange of GDP for GTP on Rap proteins and the inhibitory effect of this compound.

Materials:

-

Recombinant full-length EPAC2 protein

-

Recombinant Rap1 or Rap2 protein

-

Fluorescent GDP analog (e.g., BODIPY-FL-GDP or mant-GDP)

-

Non-fluorescent GTP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Loading Rap with fluorescent GDP: Incubate recombinant Rap1 or Rap2 with a 5-fold molar excess of the fluorescent GDP analog in the presence of 10 mM EDTA at 30°C for 30 minutes to facilitate nucleotide exchange. Stop the reaction by adding 20 mM MgCl₂.

-

Removal of free nucleotide: Separate the fluorescently labeled Rap protein from free fluorescent GDP using a desalting column (e.g., G-25 spin column) equilibrated with Assay Buffer.

-

Assay setup: In a 96-well plate, add the fluorescently labeled Rap protein to the Assay Buffer.

-

Addition of inhibitor: Add varying concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

-

Initiation of reaction: Initiate the exchange reaction by adding a mixture of recombinant EPAC2 and a 100-fold molar excess of non-fluorescent GTP.

-

Measurement: Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader. The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in the fluorescence signal.

-

Data analysis: Calculate the initial rates of the reaction for each this compound concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rap Activation Pull-Down Assay

This assay measures the amount of active, GTP-bound Rap in cell lysates.

Materials:

-

Cell line of interest (e.g., HEK293 cells)

-

This compound

-

cAMP-elevating agent (e.g., Forskolin, 8-CPT-cAMP)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1% NP-40, 10 mM MgCl₂, protease and phosphatase inhibitors)

-

GST-RalGDS-RBD (Ras-binding domain) fusion protein coupled to glutathione-agarose beads

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂, protease inhibitors)

-

SDS-PAGE reagents and Western blotting equipment

-

Primary antibodies against Rap1 and Rap2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell treatment: Plate cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle for a specified time, followed by stimulation with a cAMP-elevating agent.

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer. Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Protein quantification: Determine the protein concentration of the supernatants.

-

Pull-down: Incubate equal amounts of protein from each sample with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.

-

Washing: Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for Rap1 or Rap2, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine the relative amount of active Rap1 or Rap2 in each sample. Also, run a Western blot for total Rap1/Rap2 from the input lysates for normalization.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

In Vitro GEF Assay Workflow

Caption: Workflow for the in vitro fluorescence-based GEF assay.

Rap Activation Pull-Down Assay Workflow

Caption: Workflow for the cell-based Rap activation pull-down assay.

Conclusion

This compound is a powerful research tool for the specific inhibition of EPAC2. Its high selectivity allows for the elucidation of EPAC2-specific signaling pathways, particularly in the activation of Rap1 and Rap2. The provided data and protocols offer a solid foundation for researchers to investigate the nuanced roles of EPAC2 in various physiological and pathological processes. Further studies directly quantifying the inhibitory effect of this compound on Rap2 activation would be a valuable addition to the field.

References

The Discovery and Development of HJC0350: A Potent and Selective EPAC2 Antagonist

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract

HJC0350 is a potent and selective small-molecule antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key signaling protein involved in a multitude of cellular processes. This document provides a comprehensive technical overview of the discovery and development of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a valuable resource for researchers and scientists engaged in the fields of drug discovery, cell signaling, and pharmacology.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological responses by activating its downstream effectors, primarily Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (EPACs). The two isoforms of EPAC, EPAC1 and EPAC2, have emerged as critical regulators of cellular functions such as cell adhesion, proliferation, differentiation, and insulin secretion. The distinct tissue distribution and signaling roles of EPAC1 and EPAC2 have made them attractive targets for the development of isoform-selective modulators to dissect their specific functions and for potential therapeutic intervention in diseases like diabetes, heart disease, and cancer.[1][2]

This whitepaper focuses on this compound, a compound identified as a highly potent and selective antagonist of EPAC2.[3] We will explore the journey from its initial discovery through a high-throughput screening campaign to its detailed characterization using various in vitro assays.

Discovery of this compound

The discovery of this compound was the result of a systematic effort to identify novel, non-nucleotide antagonists of EPAC2.[1]

High-Throughput Screening (HTS)

The initial phase of discovery involved a fluorescence-based high-throughput screening (HTS) of a diverse chemical library.[1]

Experimental Protocol: High-Throughput Screening

A Maybridge Hitfinder library containing 14,400 structurally diverse small molecules was screened. The assay relied on the competition between the library compounds and a fluorescent cAMP analog, 8-NBD-cAMP, for binding to purified full-length EPAC2 protein. An increase in the fluorescent signal of 8-NBD-cAMP upon binding to EPAC2 was measured. Compounds that effectively competed with 8-NBD-cAMP for the binding pocket of EPAC2 resulted in a dose-dependent decrease in the fluorescent signal. This "mix-and-read" assay format enabled the rapid identification of initial hits.

Hit-to-Lead Optimization

Following the primary screen, initial hits underwent a hit-to-lead optimization process. This involved the chemical design, synthesis, and pharmacological characterization of three distinct chemical scaffolds: diarylsulfones, N,N-diarylamines, and arylsulfonamides. This compound, an arylsulfonamide derivative (1-(mesitylsulfonyl)-2,4-dimethyl-1H-pyrrole), emerged from this optimization as a lead candidate with superior potency and selectivity for EPAC2.

In Vitro Characterization

This compound was subjected to a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Potency and Selectivity

The inhibitory potency of this compound against EPAC2 was determined using a competitive binding assay.

Quantitative Data: Inhibitory Potency and Selectivity

| Compound | Target | IC50 (µM) | Selectivity vs EPAC1 | Selectivity vs PKA | Reference |

| This compound | EPAC2 | 0.3 | No inhibition at 25 µM | No inhibition | |

| cAMP | EPAC2 | ~40 | - | - |

This compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.3 µM for EPAC2, making it approximately 133-fold more potent than the endogenous ligand, cAMP. Crucially, this compound showed no inhibition of EPAC1-mediated activity at concentrations up to 25 µM, highlighting its significant isoform selectivity.

Mechanism of Action Studies

The mechanism by which this compound inhibits EPAC2 was investigated through guanine nucleotide exchange factor (GEF) activity assays and live-cell imaging.

Experimental Protocol: Rap1-GDP Exchange Assay

The effect of this compound on the guanine nucleotide exchange activity of EPAC1 and EPAC2 was assessed by monitoring the exchange of GDP for a fluorescent GTP analog on the small GTPase Rap1, a downstream effector of EPAC. In the presence of 25 µM cAMP, this compound at a concentration of 25 µM was found to inhibit the GEF activity of EPAC2 but had no effect on EPAC1-mediated Rap1-GDP exchange. This assay confirmed the EPAC2-specific antagonistic activity of this compound.

Experimental Protocol: Live-Cell FRET Imaging

Fluorescence Resonance Energy Transfer (FRET) biosensors for EPAC1, EPAC2, and PKA were utilized in HEK293 cells to monitor the activation state of these proteins in a live-cell context. Treatment with 10 µM this compound completely blocked the activation of the EPAC2 FRET sensor induced by the membrane-permeable EPAC-selective cAMP analog, 007-AM. In contrast, this compound had no effect on the activation of the EPAC1 or PKA FRET sensors, further confirming its specificity for EPAC2 within a cellular environment.

Signaling Pathways and Experimental Workflows

This compound Discovery and Validation Workflow

The following diagram illustrates the logical flow of the discovery and initial validation process for this compound.

EPAC2 Signaling Pathway and Point of Inhibition

The diagram below depicts the canonical EPAC2 signaling pathway and illustrates the inhibitory action of this compound.

Conclusion

This compound has been identified and characterized as a potent and highly selective antagonist of EPAC2. Through a combination of high-throughput screening and subsequent medicinal chemistry efforts, a novel chemical scaffold was developed, leading to a compound with sub-micromolar potency and excellent selectivity over the closely related EPAC1 isoform and PKA. The detailed in vitro characterization using biochemical and cell-based assays has confirmed its mechanism as a competitive antagonist that prevents the cAMP-induced conformational changes required for EPAC2 activation.

The discovery of this compound provides the scientific community with a valuable pharmacological tool to further investigate the specific roles of EPAC2 in various physiological and pathological processes. Its high potency and selectivity make it a superior probe compared to less specific inhibitors and a promising starting point for the development of novel therapeutics targeting EPAC2-mediated signaling pathways. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

HJC0350: A Potent and Selective EPAC2 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

HJC0350 has emerged as a critical pharmacological tool for the nuanced investigation of cyclic AMP (cAMP) signaling pathways. This small molecule inhibitor demonstrates remarkable specificity for the Exchange Protein Directly Activated by cAMP 2 (EPAC2) over its isoform, EPAC1. This selectivity allows for the precise dissection of EPAC2-mediated cellular processes, offering significant potential for therapeutic intervention in a variety of disease states. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling context related to this compound's specificity.

Quantitative Analysis of this compound Specificity

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The data consistently highlight a significant preference for EPAC2, with minimal to no activity against EPAC1 at comparable concentrations.

| Parameter | EPAC2 | EPAC1 | PKA | Reference |

| IC50 | 0.3 µM | No inhibition observed | No inhibition observed | [1][2][3][4] |

| Rap1-GDP Exchange Activity | Inhibited | No effect at 25 µM | Not Applicable | |

| FRET-based Assay (in HEK293 cells) | Complete inhibition of 007-AM induced FRET decrease at 10 µM | No effect | Not Applicable |

Table 1: Summary of quantitative data for this compound's inhibitory activity.

This compound's apparent IC50 value for EPAC2 is 0.3 µM in competitive binding assays using 8-NBD-cAMP. Notably, it is approximately 133-fold more potent than cAMP in binding to EPAC2. In functional assays, 25 µM of this compound effectively inhibits EPAC2-mediated Rap1-GDP exchange activity without affecting the corresponding EPAC1-mediated process. Furthermore, this compound does not inhibit cAMP-mediated Protein Kinase A (PKA) activation, underscoring its specificity within the broader cAMP signaling network.

Experimental Protocols for Determining Specificity

The specificity of this compound for EPAC2 has been rigorously established through a series of key experiments. The methodologies for these assays are detailed below.

Competitive Binding Assay using 8-NBD-cAMP

This assay quantifies the ability of a test compound to compete with a fluorescent cAMP analog, 8-NBD-cAMP, for binding to EPAC proteins.

Protocol:

-

Protein Preparation: Purified recombinant EPAC1 and EPAC2 proteins are prepared.

-

Reaction Mixture: A reaction mixture is prepared containing the EPAC protein and 8-NBD-cAMP in a suitable buffer.

-

Compound Addition: this compound is added at varying concentrations to the reaction mixture. A control with no inhibitor is also prepared.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Fluorescence Measurement: The fluorescence polarization or intensity of 8-NBD-cAMP is measured. A decrease in fluorescence indicates displacement of 8-NBD-cAMP by the inhibitor.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This functional assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, the small G-protein Rap1.

Protocol:

-

Reagents: Prepare purified recombinant Rap1b, EPAC1, and EPAC2. Load Rap1b with a fluorescent GDP analog (e.g., MANT-GDP).

-

Reaction Initiation: The GEF reaction is initiated by adding EPAC1 or EPAC2 and a non-hydrolyzable GTP analog (e.g., GTPγS) to the MANT-GDP-loaded Rap1b.

-

Inhibitor Treatment: In parallel reactions, pre-incubate EPAC1 or EPAC2 with varying concentrations of this compound before initiating the exchange reaction.

-

Fluorescence Monitoring: Monitor the decrease in MANT fluorescence over time, which corresponds to the exchange of MANT-GDP for GTPγS.

-

Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition of the exchange rate against the inhibitor concentration.

In-Cell FRET-Based Assay

This assay utilizes genetically encoded FRET (Förster Resonance Energy Transfer) biosensors for EPAC1 and EPAC2 expressed in living cells to monitor their activation state.

Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding EPAC1- or EPAC2-based FRET sensors. These sensors typically consist of EPAC flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP).

-

Cell Treatment: The transfected cells are pre-treated with this compound at various concentrations.

-

EPAC Activation: The cells are then stimulated with a cell-permeable cAMP analog, such as 8-pCPT-2'-O-Me-cAMP (007-AM), to activate the EPAC sensors.

-

FRET Measurement: The FRET ratio (e.g., YFP/CFP emission) is measured using fluorescence microscopy. Activation of the EPAC sensor leads to a conformational change that decreases the FRET signal.

-

Data Analysis: The ability of this compound to block the 007-AM-induced decrease in FRET is quantified. The concentration of this compound that prevents the FRET change indicates its inhibitory activity in a cellular context.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EPAC signaling pathway and a typical experimental workflow for assessing this compound's specificity.

References

The Core of Selectivity: Unraveling the Structure-Activity Relationship of EPAC2 Inhibitor HJC0350

For Immediate Release

AUSTIN, TX – November 27, 2025 – In a significant advancement for cellular signaling research, a comprehensive technical guide has been compiled, detailing the structure-activity relationship (SAR) of HJC0350, a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2). This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecular features governing this compound's efficacy and selectivity, alongside detailed experimental protocols and visual representations of key biological pathways.

This compound has emerged as a critical tool for dissecting the nuanced roles of the cAMP signaling pathway. It selectively inhibits EPAC2, a key effector of the second messenger cAMP, with a reported half-maximal inhibitory concentration (IC50) of 0.3 µM, while demonstrating no significant activity against the closely related EPAC1 isoform or Protein Kinase A (PKA).[1][2] This remarkable selectivity is pivotal for isolating and studying the specific functions of EPAC2 in various physiological and pathological processes.

The development of this compound stemmed from a focused effort to optimize lead compounds identified through high-throughput screening. The core of its discovery lies in the systematic exploration of three chemical scaffolds: diarylsulfones, N,N-diarylamines, and arylsulfonamides.[1][3] this compound belongs to the arylsulfonamide series and its superior potency and selectivity are the result of meticulous chemical modifications.

Structure-Activity Relationship Insights

The SAR studies, as detailed in the seminal work by Chen et al. (2013), reveal critical insights into the pharmacophore of EPAC2 antagonists.[1] The arylsulfonamide scaffold of this compound proved to be a key determinant of its potent and selective inhibitory activity.

| Compound | Scaffold | Modifications | EPAC2 IC50 (µM) | EPAC1 Inhibition | PKA Inhibition |

| This compound (20i) | Arylsulfonamide | 2,4,6-trimethylphenyl sulfonamide of 2,4-dimethylpyrrole | 0.3 | No inhibition at 25 µM | No inhibition |

| ESI-05 (1) | Diarylsulfone | - | 0.5 | No inhibition at 25 µM | Not reported |

| HJC0338 (14c) | N,N-diarylamine | - | 0.4 | No inhibition at 25 µM | Not reported |

| cAMP | Endogenous Ligand | - | ~40 (competes with 8-NBD-cAMP) | Activator | Activator |

Table 1: Comparative inhibitory activities of this compound and related compounds. Data compiled from Chen et al., 2013.

The potency of this compound is approximately 133-fold greater than that of the natural ligand, cAMP, in competitive binding assays. This highlights the successful optimization of the chemical scaffold to achieve high-affinity binding to the EPAC2 protein.

Mechanism of Action: Competitive Antagonism

This compound exerts its inhibitory effect through a competitive antagonism mechanism. It directly competes with cAMP for binding to the cyclic nucleotide-binding domain of EPAC2, thereby preventing the conformational changes required for its activation and subsequent engagement with downstream effectors like Rap1.

Experimental Protocols

The characterization of this compound involved a series of robust in vitro and cell-based assays.

Fluorescence-Based Competitive Binding Assay

This high-throughput screening assay was fundamental in identifying initial hits and quantifying the binding affinity of this compound.

-

Principle: The assay measures the displacement of a fluorescent cAMP analog, 8-NBD-cAMP, from the purified full-length EPAC2 protein by a test compound. A decrease in the fluorescence signal indicates competitive binding.

-

Protocol:

-

Purified recombinant full-length EPAC2 protein is incubated with 8-NBD-cAMP, leading to a dose-dependent increase in fluorescence.

-

Test compounds, including this compound, are added at varying concentrations.

-

The fluorescence intensity is measured using a fluorescence plate reader.

-

The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to displace 50% of the bound 8-NBD-cAMP.

-

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This functional assay assesses the ability of this compound to inhibit the catalytic activity of EPAC2.

-

Principle: Activated EPAC2 catalyzes the exchange of GDP for GTP on the small G-protein Rap1. This assay measures the inhibition of this exchange reaction.

-

Protocol:

-

Recombinant full-length EPAC1 or EPAC2 is incubated with the test compound.

-

cAMP is added to stimulate EPAC activity.

-

The reaction is initiated by the addition of Rap1 loaded with a fluorescent GDP analog.

-

The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in fluorescence, which is monitored over time.

-

The selectivity of this compound was confirmed by its lack of inhibition of EPAC1-mediated Rap1-GDP exchange at a concentration of 25 µM.

-

Live-Cell FRET Imaging Assay

This cell-based assay validates the activity and selectivity of this compound in a physiological context.

-

Principle: Förster Resonance Energy Transfer (FRET) sensors for EPAC1, EPAC2, and PKA are expressed in cells. Activation of these sensors by cAMP or its analogs leads to a change in the FRET signal.

-

Protocol:

-

HEK293 cells are transfected with FRET sensors for EPAC1, EPAC2, or PKA.

-

Cells are pre-incubated with this compound.

-

A cell-permeable cAMP analog, 8-pCPT-2'-O-Me-cAMP (007-AM), is added to activate the sensors.

-

Changes in the FRET ratio are monitored using live-cell imaging.

-

This compound was shown to specifically block the 007-AM-induced FRET change in cells expressing the EPAC2 sensor, with no effect on the EPAC1 or PKA sensors.

-

Conclusion

The detailed understanding of the structure-activity relationship of this compound provides a robust framework for the design of next-generation EPAC2 inhibitors with potentially enhanced therapeutic properties. The experimental methodologies outlined herein serve as a valuable resource for researchers aiming to investigate the intricate roles of EPAC2 signaling in health and disease. This comprehensive guide underscores the importance of targeted chemical biology approaches in unraveling the complexities of cellular communication.

References

HJC0350: A Technical Guide to its Impact on Downstream Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective small molecule inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2). As a crucial component of the cyclic AMP (cAMP) signaling pathway, EPAC2 and its downstream effector, the small GTPase Rap1, are implicated in a diverse range of cellular processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on downstream cellular functions. It is intended to serve as a comprehensive resource for researchers utilizing this compound as a tool to investigate EPAC2-mediated signaling in various physiological and pathological contexts. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the signaling pathways involved.

Introduction to this compound

This compound is a cell-permeable compound that acts as a competitive antagonist at the cAMP-binding domain of EPAC2. Its high selectivity for EPAC2 over the closely related EPAC1 and Protein Kinase A (PKA) makes it a valuable pharmacological tool for dissecting the specific roles of the EPAC2 isoform in cellular signaling. EPAC2 is predominantly expressed in the brain, pancreas, and adrenal glands, and its activation is linked to processes such as insulin secretion, neurotransmitter release, and cell adhesion.

Mechanism of Action

This compound exerts its inhibitory effect by competing with endogenous cAMP for binding to the cyclic nucleotide-binding (CNB) domain of EPAC2. This prevents the conformational change required for EPAC2 to exert its guanine nucleotide exchange factor (GEF) activity on its primary substrate, Rap1. By inhibiting the conversion of inactive Rap1-GDP to active Rap1-GTP, this compound effectively blocks the downstream signaling cascade.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity based on in vitro assays.

| Parameter | Value | Species/System | Reference |

| IC50 for EPAC2 | 0.3 µM | Recombinant Human | [1][2] |

| Selectivity | No inhibition of EPAC1 or PKA | Recombinant Human | [1] |

Impact on Downstream Cellular Processes

Inhibition of EPAC2 by this compound has been shown to modulate several key cellular functions, primarily through the regulation of Rap1 signaling.

Insulin Secretion

In pancreatic β-cells, the cAMP-EPAC2-Rap1 signaling axis plays a critical role in potentiating glucose-stimulated insulin secretion. This compound is expected to attenuate this process by blocking the cAMP-mediated activation of EPAC2.

Neurotransmission

EPAC2 is highly expressed in the brain, particularly in the hippocampus, where it is involved in the regulation of neurotransmitter release and synaptic plasticity. Inhibition of EPAC2 with this compound can be used to investigate its role in these processes.

Cell Adhesion and Migration

Rap1 is a key regulator of integrin-mediated cell adhesion and cell-cell junction formation. By inhibiting the EPAC2-Rap1 axis, this compound can be utilized to study the role of this pathway in cell adhesion dynamics and cell migration in various cell types.

Experimental Protocols

In Vitro EPAC2 Inhibition Assay (FRET-based)

This protocol describes a common method to assess the inhibitory activity of this compound on EPAC2 using a Fluorescence Resonance Energy Transfer (FRET)-based sensor.

Materials:

-

Recombinant human EPAC2 protein

-

cAMP

-

This compound

-

FRET-based EPAC2 sensor (e.g., containing a cAMP-binding domain flanked by a FRET pair like CFP and YFP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

-

Microplate reader with FRET capabilities

Procedure:

-

Prepare a solution of the FRET-based EPAC2 sensor in the assay buffer.

-

In a microplate, add varying concentrations of this compound.

-

Add the EPAC2 sensor to each well.

-

Initiate the reaction by adding a fixed concentration of cAMP to all wells (except for the negative control).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the FRET signal (e.g., ratio of acceptor to donor emission).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Clinical Status

As of the latest available information, this compound is a preclinical research compound. There is no publicly available information to suggest that this compound has entered into human clinical trials.

Conclusion

This compound is a powerful and selective research tool for the investigation of EPAC2-mediated signaling pathways. Its ability to specifically inhibit EPAC2 allows for the detailed study of its role in a variety of cellular processes, including insulin secretion, neurotransmission, and cell adhesion. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cAMP signaling.

References

The Significance of EPAC2 Inhibition by HJC0350 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exchange protein directly activated by cAMP 2 (EPAC2) is a crucial intracellular signaling molecule predominantly expressed in the brain and pancreas. As a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2, EPAC2 is implicated in a multitude of neuronal functions, including synaptic plasticity, neurotransmitter release, and neuronal survival. Its role in various neuropathological conditions has made it a compelling target for therapeutic intervention. HJC0350 is a potent and selective small-molecule inhibitor of EPAC2, offering a valuable tool to dissect the intricate roles of EPAC2 signaling in the central nervous system and explore its therapeutic potential. This technical guide provides an in-depth overview of the significance of EPAC2 inhibition by this compound in neuroscience, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

This compound: A Selective EPAC2 Antagonist

This compound is a potent and specific antagonist of EPAC2, demonstrating significant selectivity over its isoform, EPAC1.[1] This selectivity is crucial for elucidating the specific functions of EPAC2 in complex biological systems where both isoforms may be present.

Quantitative Data for this compound

| Parameter | Value | Species/System | Reference |

| IC50 | 0.3 µM | Recombinant EPAC2 (competing with 8-NBD-cAMP) | [2] |

| Selectivity | No inhibition of EPAC1-mediated Rap1-GDP exchange activity at 25 µM | In vitro | [2] |

| Cellular Activity | At 10 µM, completely blocks 007-AM-induced FRET decrease in HEK293/EPAC2-FL cells | Human Embryonic Kidney (HEK293) cells | [2] |

EPAC2 Signaling in Neuronal Function and Pathophysiology

EPAC2 is a key effector of the second messenger cyclic adenosine monophosphate (cAMP) and its activation triggers downstream signaling cascades that regulate diverse neuronal processes.

EPAC2 in Synaptic Plasticity

EPAC2 plays a significant role in both long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity crucial for learning and memory. In hippocampal mossy fiber synapses, EPAC2 contributes to cAMP-dependent presynaptic potentiation of transmitter release.[3] Studies in Epac2 knockout mice have shown impaired mossy fiber LTP. The downstream signaling often involves the activation of Rap1, a small GTPase.

Signaling Pathway: EPAC2 in Synaptic Plasticity

Caption: EPAC2-Rap1 signaling in presynaptic terminals.

EPAC2 in Neuronal Apoptosis and Traumatic Brain Injury (TBI)

Following traumatic brain injury, the expression of EPAC2 is significantly increased in the injured brain area. Inhibition of EPAC2 has been shown to be neuroprotective by reducing neuronal apoptosis, alleviating brain edema, and improving neurological deficits in rat models of TBI. This neuroprotective effect is mediated, at least in part, through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Signaling Pathway: EPAC2 in TBI-Induced Neuronal Apoptosis

Caption: EPAC2-p38 MAPK pathway in neuronal apoptosis.

Experimental Protocols

In Vitro FRET-Based Assay for EPAC2 Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory effect of this compound on EPAC2 activation in living cells. The assay utilizes HEK293 cells stably expressing an EPAC2-based FRET sensor (EPAC2-FL), where CFP and YFP are fused to the N- and C-termini of EPAC2, respectively.

Materials:

-

HEK293 cells stably expressing the EPAC2-FL FRET sensor

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin

-

Phosphate-buffered saline (PBS)

-

This compound (stock solution in DMSO)

-

8-pCPT-2'-O-Me-cAMP (007-AM), a cell-permeable EPAC agonist (stock solution in DMSO)

-

Microplate reader with FRET capabilities (excitation ~430 nm, emission ~475 nm for CFP and ~530 nm for YFP)

-

384-well black, clear-bottom microplates

Procedure:

-

Cell Seeding: Seed HEK293/EPAC2-FL cells into a 384-well plate at a density of 20,000 cells/well and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS). Also, prepare a solution of 007-AM in assay buffer.

-

Pre-incubation with Inhibitor: Wash the cells with PBS and replace the medium with the this compound dilutions. Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add 007-AM to the wells to a final concentration that elicits a robust FRET response (e.g., 10 µM).

-

FRET Measurement: Immediately measure the CFP and YFP fluorescence intensities using the microplate reader. Record measurements every minute for 30 minutes.

-

Data Analysis: Calculate the FRET ratio (YFP/CFP). Normalize the data to the baseline FRET ratio before agonist addition. Plot the change in FRET ratio against the concentration of this compound to determine the IC50 value.

Rat Model of Traumatic Brain Injury and this compound Treatment

This protocol outlines the induction of TBI in rats and the subsequent administration of an EPAC2 inhibitor to assess its neuroprotective effects. Note that a similar protocol has been described using the EPAC2 inhibitor ESI-05.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane or pentobarbital sodium)

-

Stereotaxic frame

-

Weight-drop device

-

This compound

-

Vehicle solution (e.g., DMSO and saline)

-

Neurological severity scoring system

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and fix its head in a stereotaxic frame. Make a midline scalp incision to expose the skull.

-

TBI Induction: Use a weight-drop device to induce a controlled cortical impact. A specific weight (e.g., 40 g) is dropped from a fixed height (e.g., 20 cm) onto the exposed skull over the desired cortical region (e.g., right parietal cortex).

-

Drug Administration: Immediately after TBI, administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and timing should be optimized based on pharmacokinetic studies.

-

Neurological Assessment: At various time points post-TBI (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system (e.g., Neurological Severity Score, mNSS), which evaluates motor function, balance, and reflexes.

-

Histological and Molecular Analysis: At the end of the experiment, euthanize the animals and perfuse the brains. Collect brain tissue for histological analysis (e.g., TUNEL staining for apoptosis, Nissl staining for neuronal loss) and molecular analysis (e.g., Western blotting for p-p38, Caspase-3).

Experimental Workflow: Assessing EPAC2 Inhibitor Efficacy in TBI

Caption: Workflow for TBI model and this compound evaluation.

Conclusion and Future Directions

The selective inhibition of EPAC2 by this compound provides a powerful pharmacological tool to investigate the multifaceted roles of this signaling protein in the nervous system. The evidence strongly suggests that EPAC2 is a critical regulator of synaptic plasticity and a key mediator of neuronal apoptosis in the context of traumatic brain injury. The neuroprotective effects observed upon EPAC2 inhibition highlight its potential as a therapeutic target for neurological disorders characterized by neuronal death and dysfunction.

Future research should focus on:

-

Further elucidating the downstream effectors of EPAC2 in different neuronal populations and disease states.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies of this compound and its analogs to optimize their therapeutic potential.

-

Exploring the efficacy of EPAC2 inhibition in other neurological conditions, such as stroke, neurodegenerative diseases, and neuropsychiatric disorders.

The continued investigation into the significance of EPAC2 inhibition will undoubtedly deepen our understanding of fundamental neurobiological processes and pave the way for the development of novel therapeutic strategies for a range of debilitating neurological conditions.

References

HJC0350: A Technical Guide to its Therapeutic Potential as a Selective EPAC2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective small-molecule inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key downstream effector of the second messenger cyclic AMP (cAMP).[1][2] With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, this compound demonstrates significant selectivity for EPAC2 over its isoform EPAC1 and Protein Kinase A (PKA), the other primary cAMP sensor.[1][2] This specificity makes this compound an invaluable pharmacological tool for dissecting the nuanced roles of EPAC2 in various signaling pathways and a promising lead compound for therapeutic development in a range of pathologies, including cancer, pain, and vascular leakage. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and a discussion of its therapeutic potential.

Core Mechanism of Action: Selective EPAC2 Inhibition

This compound exerts its biological effects by directly antagonizing the activity of EPAC2. EPAC2 is a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[2] Upon binding of intracellular cAMP, EPAC2 undergoes a conformational change that activates its GEF function, leading to the activation of Rap proteins and subsequent downstream signaling cascades. This compound competitively inhibits the binding of cAMP to EPAC2, thereby preventing its activation and blocking the downstream signaling events.

Signaling Pathway

The diagram below illustrates the canonical cAMP signaling pathway and the specific point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic potential of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/System | Reference |

| IC50 for EPAC2 | 0.3 µM | Recombinant EPAC2 | |

| Selectivity vs. EPAC1 | No inhibition at 25 µM | Recombinant EPAC1 | |

| Selectivity vs. PKA | No inhibition of cAMP-mediated PKA activation | - |

Table 2: Effects on Glioma Cell Proliferation

| Cell Line | Treatment | Effect | Reference |

| C6 Glioma Cells | This compound (10 µM) | Contributed to the suppression of cell growth when combined with agents that elevate cAMP. |

Table 3: Modulation of Insulin Secretion

| Experimental Model | Treatment | Effect | Reference |

| INS-1 Cells | This compound | Implied role in modulating insulin secretion by inhibiting EPAC2. |

Table 4: Role in Pain Sensitization

| Animal Model | Treatment | Effect | Reference |

| Rat Spinal Cord | This compound (3 µM) | Showed a trend towards inhibiting EPAC2-mediated substance P release, implicated in pain signaling. |

Table 5: Impact on Retinal Vascular Permeability

| Experimental Model | Treatment | Effect | Reference |

| Bovine Retinal Endothelial Cells (BREC) | This compound (5 and 10 µM) | Caused an approximate 2-fold increase in basal permeability, indicating EPAC2's role in maintaining barrier function. Blocked the permeability-decreasing effect of an EPAC activator. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

EPAC2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from the high-throughput screening assay used for the initial identification of EPAC2 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EPAC2.

Materials:

-

Purified full-length recombinant EPAC2 protein

-

8-NBD-cAMP (fluorescent cAMP analog)

-

cAMP (for competition)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the microplate, add the purified EPAC2 protein to a final concentration of 200 nM.

-

Add 8-NBD-cAMP to a final concentration that gives a robust fluorescent signal (e.g., 50 nM).

-

Add the serially diluted this compound or vehicle control to the wells.

-

For determining the IC50 of cAMP as a reference, add serially diluted unlabeled cAMP.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for 8-NBD-cAMP.

-

The decrease in fluorescence signal corresponds to the displacement of 8-NBD-cAMP by the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Live-Cell FRET (Förster Resonance Energy Transfer) Assay for EPAC2 Activity

This protocol is based on studies using FRET sensors to monitor EPAC2 activation in living cells.

Objective: To assess the ability of this compound to inhibit EPAC2 activation in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

EPAC2-based FRET sensor plasmid (e.g., expressing a CFP-EPAC2-YFP construct)

-

Cell culture reagents

-

Transfection reagent

-

EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP-AM, also known as 007-AM)

-

This compound

-

Fluorescence microscope equipped for FRET imaging

Procedure:

-

Seed HEK293 cells in a suitable imaging dish or plate.

-

Transfect the cells with the EPAC2-FRET sensor plasmid according to the manufacturer's protocol.

-

Allow the cells to express the sensor for 24-48 hours.

-

Before imaging, replace the culture medium with an appropriate imaging buffer.

-

Pre-incubate a subset of cells with this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes).

-

Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and acceptor (e.g., YFP).

-

Stimulate the cells with the EPAC activator (007-AM).

-

Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio (acceptor/donor emission) over time.

-

In cells without this compound, EPAC activation will lead to a conformational change in the sensor, causing a decrease in FRET.

-

In cells pre-treated with this compound, the activator-induced decrease in FRET should be blocked or significantly reduced.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Therapeutic Potential and Future Directions

The selective inhibition of EPAC2 by this compound opens up several avenues for therapeutic intervention.

-

Oncology: The involvement of cAMP signaling in cell proliferation and survival is well-established. In glioma, where elevated cAMP can suppress growth, the precise role of EPAC2 is still under investigation. This compound provides a tool to explore EPAC2-specific pathways as potential targets for anti-cancer therapies.

-

Pain Management: The contribution of EPAC2 to central sensitization and chronic pain is an emerging area of research. By modulating substance P release and other neuronal processes, this compound could form the basis for novel, non-opioid analgesics.

-

Vascular Disorders: The role of EPAC2 in maintaining endothelial barrier integrity suggests that its inhibition could be a double-edged sword. While this compound was shown to increase basal permeability in retinal endothelial cells, a deeper understanding of EPAC2's function in different vascular beds and pathological contexts is necessary. It could potentially be explored in conditions where reducing pathological vascular permeability is desired, assuming a context-dependent role for EPAC2.

-

Metabolic Diseases: EPAC2 is implicated in the regulation of insulin secretion from pancreatic β-cells. Further studies with this compound are warranted to clarify whether inhibiting EPAC2 could be beneficial in conditions of hyperinsulinemia or if it might have adverse effects on glucose homeostasis.

Currently, there is no publicly available information regarding any clinical trials involving this compound. Its development appears to be in the preclinical stage, where it serves as a critical research tool to validate EPAC2 as a therapeutic target.

Conclusion

This compound is a potent and selective EPAC2 inhibitor that has proven to be an invaluable asset in elucidating the physiological and pathophysiological roles of this cAMP effector. The preclinical data summarized herein highlight its potential as a lead compound for the development of novel therapeutics for a variety of diseases. Further research, including comprehensive in vivo efficacy studies and safety profiling, will be crucial in transitioning this compound from a laboratory tool to a clinical candidate.

References

Methodological & Application

Application Notes and Protocols for HJC0350 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective cell-permeable inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a guanine nucleotide exchange factor for the small GTPase Rap1. With an IC50 value of 0.3 µM, this compound offers high selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA), making it a valuable tool for dissecting the specific roles of the EPAC2 signaling pathway in various cellular processes.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including assessing EPAC2 activation, studying insulin secretion, and investigating neuronal signaling.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₂S |

| Molecular Weight | 277.38 g/mol |

| IC50 | 0.3 µM for EPAC2 |

| Solubility | Soluble in DMSO (up to 52 mg/mL) and ethanol. Insoluble in water.[4] |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |

Mechanism of Action

This compound acts as an antagonist of EPAC2 by competing with cyclic AMP (cAMP) for binding to the regulatory domain of the protein. This prevents the conformational change required for EPAC2 activation and its subsequent guanine nucleotide exchange factor (GEF) activity towards its primary downstream effector, Rap1. By inhibiting the EPAC2-Rap1 signaling axis, this compound allows for the specific investigation of the cellular functions governed by this pathway.

Signaling Pathway

The signaling pathway involving EPAC2 and its inhibition by this compound can be visualized as follows:

Experimental Workflow

A general workflow for utilizing this compound in cell culture experiments is outlined below. This workflow can be adapted for various specific assays.

Application 1: FRET-Based Assay for EPAC2 Activation

This protocol is designed to monitor the activation of EPAC2 in living cells using a FRET (Förster Resonance Energy Transfer)-based biosensor. This compound is used to confirm that the observed FRET change is specific to EPAC2.

Cell Line: HEK293 cells stably or transiently expressing an EPAC2-FRET biosensor (e.g., CFP-EPAC2-YFP).

Materials:

-

HEK293 cells expressing EPAC2-FRET biosensor

-

This compound

-

8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (007-AM) or other EPAC activators

-

DMSO (vehicle control)

-

Cell culture medium

-

96-well imaging plates

-

Fluorescence plate reader or microscope equipped for FRET imaging

Protocol:

-

Cell Seeding: Seed the HEK293-EPAC2-FRET cells in a 96-well imaging plate at a density that will result in a confluent monolayer on the day of the experiment.

-

This compound Pre-treatment: On the day of the assay, replace the culture medium with fresh, serum-free medium. Prepare working solutions of this compound in the medium. A final concentration of 10 µM is a good starting point for complete inhibition. Include a vehicle control (DMSO). Pre-incubate the cells with this compound or vehicle for 30-60 minutes at 37°C.

-